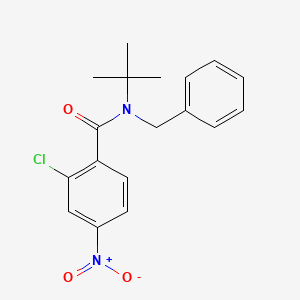

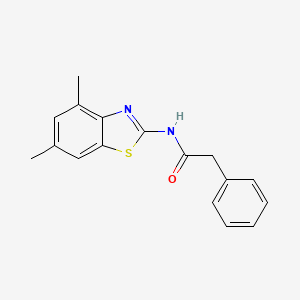

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

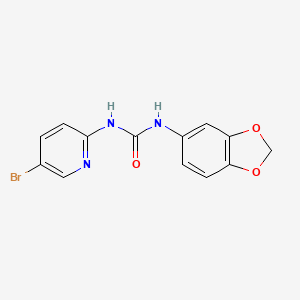

N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide is a chemical compound that could potentially be involved in various organic and medicinal chemistry research areas due to its structural features, including a nitro group and a chloro substituent on a benzamide backbone. Its synthesis and properties can be inferred from related compounds in scientific literature.

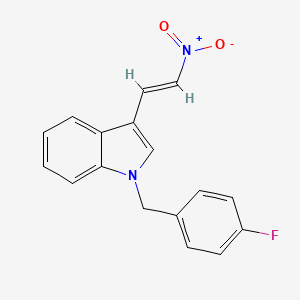

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions or annulations. For instance, a mild and efficient method for synthesizing 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides under acid-free conditions has been developed, highlighting the versatility of tert-butyl groups in synthesis processes (Yizhe Yan et al., 2016).

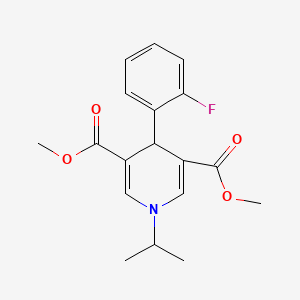

Molecular Structure Analysis

Structural analysis of similar compounds reveals detailed information about molecular conformations. For example, the crystal structure of a novel carbacylamidophosphate shows molecules connected via intermolecular hydrogen bonds, forming a centrosymmetric hexameric chain (K. Gholivand et al., 2009). This suggests the importance of non-covalent interactions in determining the structural features of such compounds.

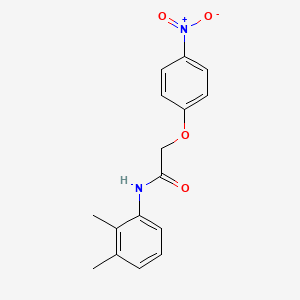

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl and nitro groups can lead to diverse structures. The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to various synthetic applications, showcases the chemical reactivity of similar compounds (D. Reitz & S. M. Massey, 1990).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, can be inferred from studies like those on organosoluble and light-colored fluorinated polyimides, which demonstrate how substituents like the tert-butyl group affect these characteristics (Chin‐Ping Yang et al., 2006).

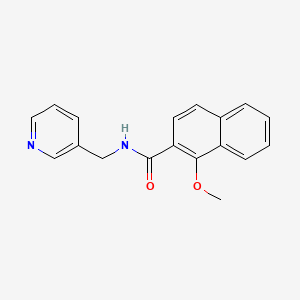

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be understood through reactions like the synthesis of nitrosoamide from N-alkyl amides mediated by tert-butyl nitrite, showcasing the compound's role in functional group transformations (S. L. Yedage & B. Bhanage, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIDQSLHQHNHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)

![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)

![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)

![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)

![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)